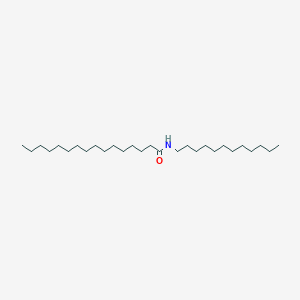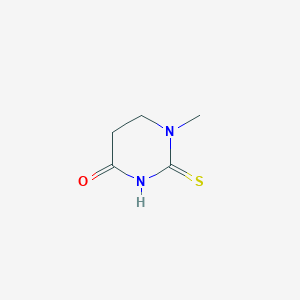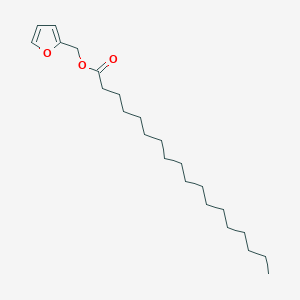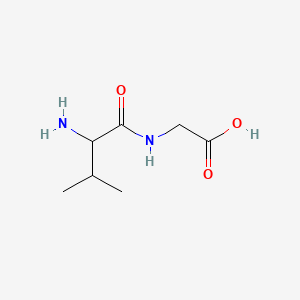
Z-Gly-nva-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Gly-nva-OH, also known as N-benzyloxycarbonylglycine, is a compound with the molecular formula C17H23N3O6. It is a derivative of glycine, an amino acid, and is often used in peptide synthesis. The compound is characterized by its ability to form stable peptide bonds, making it a valuable reagent in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-nva-OH typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Z) group. This is followed by the coupling of the protected glycine with N-valerylalanine (nva) under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Gly-nva-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as acyl chlorides and anhydrides.
Major Products
The major products formed from these reactions include various peptides and peptide derivatives, which are used in further chemical synthesis and research .
Applications De Recherche Scientifique
Z-Gly-nva-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Z-Gly-nva-OH involves the formation of stable peptide bonds through nucleophilic attack on the carbonyl carbon of the benzyloxycarbonyl group. This reaction is facilitated by the presence of coupling agents and occurs under mild conditions. The molecular targets include amino acids and peptides, which are modified to form new compounds with desired properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Gly-OH: A similar compound used in peptide synthesis.
Boc-Gly-OH: Another glycine derivative used in peptide synthesis.
Fmoc-Gly-OH: A glycine derivative with a different protective group.
Uniqueness
Z-Gly-nva-OH is unique due to its specific protective group and its ability to form stable peptide bonds under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins, where stability and specificity are crucial .
Propriétés
Formule moléculaire |
C15H20N2O5 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
(2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H20N2O5/c1-2-6-12(14(19)20)17-13(18)9-16-15(21)22-10-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |
Clé InChI |
JOFRPFCSEYMUTH-LBPRGKRZSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


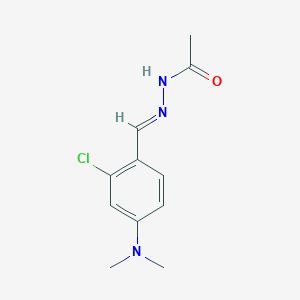
![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)

![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)


